molecular formula C10H7Br2N B14025790 1,6-Dibromonaphthalen-2-amine

1,6-Dibromonaphthalen-2-amine

Cat. No.: B14025790
M. Wt: 300.98 g/mol
InChI Key: YFTPQCFVHFJWSA-UHFFFAOYSA-N
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Description

1,6-Dibromonaphthalen-2-amine is a brominated aromatic amine with the molecular formula C10H7Br2N. It is a derivative of naphthalene, where two bromine atoms are substituted at the 1 and 6 positions, and an amino group is substituted at the 2 position.

Preparation Methods

1,6-Dibromonaphthalen-2-amine can be synthesized through several methods. One common synthetic route involves the bromination of naphthalene followed by amination. The bromination step typically uses bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to achieve selective bromination at the desired positions. The subsequent amination can be carried out using ammonia or an amine source under suitable conditions .

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. These methods often employ catalysts and specific reaction conditions to enhance yield and purity while minimizing by-products .

Chemical Reactions Analysis

1,6-Dibromonaphthalen-2-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, using palladium catalysts in coupling reactions can lead to the formation of biaryl compounds .

Scientific Research Applications

1,6-Dibromonaphthalen-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,6-Dibromonaphthalen-2-amine depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In biological studies, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to biological effects .

Comparison with Similar Compounds

1,6-Dibromonaphthalen-2-amine can be compared with other brominated naphthalene derivatives, such as:

    1,6-Dibromonaphthalene: Lacks the amino group, making it less reactive in certain substitution reactions.

    1,6-Dibromo-2-methoxynaphthalene: Contains a methoxy group instead of an amino group, leading to different reactivity and applications.

    2,6-Dibromonaphthalene:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for targeted applications in synthesis and materials science.

Properties

Molecular Formula

C10H7Br2N

Molecular Weight

300.98 g/mol

IUPAC Name

1,6-dibromonaphthalen-2-amine

InChI

InChI=1S/C10H7Br2N/c11-7-2-3-8-6(5-7)1-4-9(13)10(8)12/h1-5H,13H2

InChI Key

YFTPQCFVHFJWSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2Br)N)C=C1Br

Origin of Product

United States

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